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molecular formula C5H8FNO3 B8303276 N-(2-fluoroethyl)-N-methyloxamic acid

N-(2-fluoroethyl)-N-methyloxamic acid

Cat. No. B8303276
M. Wt: 149.12 g/mol
InChI Key: QFYUUIMPMRGCPI-UHFFFAOYSA-N
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Patent
US08541473B2

Procedure details

To a mixed solvent comprising 6 ml of methanol and 5 ml of water, there was suspended 1.56 g of N-(2-fluoroethyl)-N-methylmethoxyoxalylamide, then 3.2 g of a 15% aqueous solution of sodium hydroxide was dropwise added, with ice-cooling, to the suspension and then the mixture was stirred for one hour. Concentrated hydrochloric acid was added to the reaction system, the mixture was then extracted with ethyl acetate, the organic phase thus separated was washed with water, dried over magnesium sulfate and then the ethyl acetate was distilled off from the organic phase to thus give, as the target product, 0.94 g (yield: 66%, a solid product) of N-(2-fluoroethyl)-N-methylaminooxamic acid.
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
N-(2-fluoroethyl)-N-methylmethoxyoxalylamide
Quantity
1.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N-(2-fluoroethyl)-N-methylaminooxamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1]O.[OH-].[Na+].Cl.[F:6][CH2:7][CH2:8][N:9](NC)[C:10](=[O:14])[C:11]([OH:13])=[O:12]>O>[F:6][CH2:7][CH2:8][N:9]([CH3:1])[C:10](=[O:14])[C:11]([OH:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
CO
Step Two
Name
N-(2-fluoroethyl)-N-methylmethoxyoxalylamide
Quantity
1.56 g
Type
reactant
Smiles
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
N-(2-fluoroethyl)-N-methylaminooxamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FCCN(C(C(=O)O)=O)NC
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling, to the suspension
EXTRACTION
Type
EXTRACTION
Details
the mixture was then extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic phase thus separated
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the ethyl acetate was distilled off from the organic phase
CUSTOM
Type
CUSTOM
Details
to thus give, as the target product, 0.94 g (yield: 66%

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FCCN(C(C(=O)O)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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